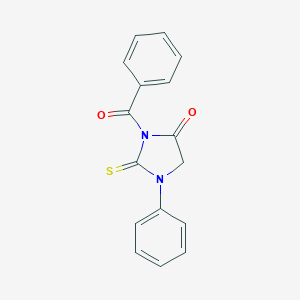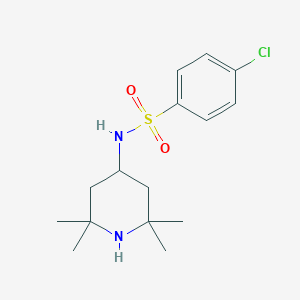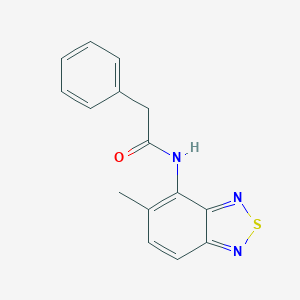![molecular formula C13H18N2O2S B246245 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CPCCOEt, is a chemical compound that has been widely used in scientific research for its unique properties.
科学的研究の応用
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been used to study the role of mGluR1 in these processes, as well as in various disease states such as Parkinson's disease, Alzheimer's disease, and epilepsy.
作用機序
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide acts as a competitive antagonist of mGluR1, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the activity of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, a key process involved in learning and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy.
実験室実験の利点と制限
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful tool for studying the role of mGluR1 in various physiological and disease states. However, it should be noted that 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not a completely selective antagonist of mGluR1 and can also bind to other receptors, such as mGluR5. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more selective mGluR1 antagonists with improved pharmacological properties. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used to study the role of mGluR1 in other disease states, such as depression and anxiety. Finally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used in combination with other compounds to investigate the potential for synergistic effects in various experimental settings.
In conclusion, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a valuable tool for studying the role of mGluR1 in various physiological and disease states. While there are limitations to its use, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research and has provided valuable insights into the function of this important receptor. Further research is needed to fully understand the potential of 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and other mGluR1 antagonists in various experimental settings.
合成法
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene with the corresponding amine in the presence of a base, followed by acylation with 2,2-dimethylpropanoyl chloride. The resulting compound can then be purified using standard techniques such as column chromatography.
特性
分子式 |
C13H18N2O2S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)12(17)15-11-9(10(14)16)7-5-4-6-8(7)18-11/h4-6H2,1-3H3,(H2,14,16)(H,15,17) |
InChIキー |
ZPOZVHBFAVHLLC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)




![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)


![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)

